molecular formula C8H17N3O B3059346 2-(azepan-1-yl)-N'-hydroxyethanimidamide CAS No. 98487-54-8

2-(azepan-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B3059346
CAS No.: 98487-54-8
M. Wt: 171.24 g/mol
InChI Key: FMLZDRMKPOUTQO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N’-hydroxyethanimidamide typically involves the reaction of azepane with hydroxyethanimidamide under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature to moderate heat.

Industrial Production Methods

In an industrial setting, the production of 2-(azepan-1-yl)-N’-hydroxyethanimidamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethanimidamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxo-compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanimidamides.

Scientific Research Applications

2-(azepan-1-yl)-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The hydroxyethanimidamide group can form hydrogen bonds with biological molecules, influencing their activity. The azepane ring can interact with hydrophobic regions of proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethanol
  • 2-(azepan-1-yl)acetonitrile
  • 1-(2-azepan-1-yl)ethylamine

Uniqueness

2-(azepan-1-yl)-N’-hydroxyethanimidamide is unique due to the presence of both the azepane ring and the hydroxyethanimidamide group. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of hydrophilic and hydrophobic characteristics, enhancing its versatility in different chemical and biological contexts.

Properties

CAS No.

98487-54-8

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

2-(azepan-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H17N3O/c9-8(10-12)7-11-5-3-1-2-4-6-11/h12H,1-7H2,(H2,9,10)

InChI Key

FMLZDRMKPOUTQO-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CC(=NO)N

Isomeric SMILES

C1CCCN(CC1)C/C(=N\O)/N

Canonical SMILES

C1CCCN(CC1)CC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(azepan-1-yl)-N'-hydroxyethanimidamide
Reactant of Route 2
2-(azepan-1-yl)-N'-hydroxyethanimidamide

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